
7-Methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methylindolizine is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : 7-Methylindolizine has been studied for its potential as an antimicrobial agent. Research indicates that it exhibits inhibitory effects against various bacterial strains, including multi-drug-resistant strains of Mycobacterium tuberculosis (MTB) .
- Anticancer Properties : The compound has shown promise in anticancer research, with studies demonstrating its ability to inhibit cancer cell proliferation through apoptosis induction .
2. Agriculture
- Larvicidal Activity : Recent studies have highlighted the larvicidal properties of this compound derivatives against Anopheles arabiensis, a malaria vector. These compounds have been synthesized and tested for their effectiveness in controlling mosquito populations .
3. Material Science
- Organic Fluorescent Molecules : The unique structural features of this compound make it suitable for developing organic fluorescent materials, which have applications in sensors and imaging technologies .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of 7-methyl-2-phenylindolizine derivatives against susceptible and multi-drug-resistant strains of MTB. The results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 10 to 20 µg/mL), suggesting these compounds as potential leads for drug development .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing novel ethyl 3-substituted-7-methylindolizine-1-carboxylates demonstrated larvicidal activity against Anopheles arabiensis. The study utilized microwave-assisted synthesis methods to enhance yield and efficiency, showcasing the compound's potential in agricultural applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-methylindolizine in laboratory settings?
To optimize synthesis, focus on reaction parameters (temperature, solvent polarity, catalyst loading) and purity assessment via techniques like NMR and HPLC. For novel derivatives, use a fractional factorial design to isolate critical variables affecting yield . Document reaction intermediates using thin-layer chromatography (TLC) and characterize final products with 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Ensure reproducibility by adhering to journal guidelines for experimental detail, including raw spectral data in supplementary materials .
Q. How should researchers select purification techniques for this compound derivatives?
Purification depends on compound polarity and stability. For non-polar derivatives, use silica gel column chromatography with hexane/ethyl acetate gradients. Polar derivatives may require reverse-phase HPLC. Crystallization (e.g., using ethanol/water mixtures) is preferred for thermally stable compounds. Validate purity via melting point analysis and HPLC (>95% purity threshold) . Always cross-reference known compounds with literature melting points and spectral data .
Q. What methodologies are recommended for initial biological activity screening of this compound analogs?
Use standardized assays like antimicrobial disk diffusion (CLSI guidelines) or enzyme inhibition kinetics (e.g., IC50 determination). Include positive controls (e.g., ampicillin for antibacterial assays) and solvent controls to rule out artifacts. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices . Report dose-response curves and statistical significance (p < 0.05, ANOVA with Tukey post-hoc tests) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Contradictions often arise from variations in assay protocols or compound purity. Conduct a systematic review (PRISMA guidelines) to identify confounding factors . Replicate experiments under standardized conditions, controlling for solvent (DMSO concentration ≤1%), cell passage number, and incubation time. Use meta-analysis to quantify heterogeneity (I2 statistic) and subgroup analysis for strain-specific effects . Publish negative results to reduce publication bias .
Q. What advanced computational strategies validate the mechanistic interactions of this compound with biological targets?
Perform molecular docking (AutoDock Vina, GOLD) against crystal structures (PDB database) to predict binding modes. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability (RMSD < 2 Å over 100 ns). Correlate in silico binding energies (ΔG) with experimental IC50 values using Spearman’s rank correlation . For novel targets, combine QSAR models with fragment-based drug design to prioritize derivatives .
Q. How should researchers design experiments to investigate the reaction mechanism of this compound formation?
Use isotopic labeling (e.g., 13C or 2H) to track reaction pathways. Monitor intermediates via in situ FTIR or real-time NMR. Kinetic studies (variable temperature, Eyring plot analysis) can distinguish between concerted and stepwise mechanisms. Computational studies (DFT, Gaussian) identify transition states and activation barriers . Report free energy profiles and compare with experimental rate constants .
Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?
For regioisomeric conflicts, use NOESY/ROESY NMR to confirm spatial proximity of substituents. X-ray crystallography provides unambiguous confirmation; deposit CIF files in public databases (CCDC). For tautomeric equilibria, variable-temperature NMR or IR spectroscopy detects shifting proton environments . Multi-nuclei NMR (e.g., 19F for fluorinated analogs) enhances specificity .
Q. How can researchers establish structure-activity relationships (SAR) for this compound analogs?
Generate a combinatorial library with systematic substituent variation (e.g., electron-withdrawing/donating groups). Use principal component analysis (PCA) to cluster bioactivity data and identify critical physicochemical properties (logP, polar surface area). Validate SAR with matched molecular pairs (MMP analysis) to isolate substituent effects . For non-linear relationships, employ machine learning (random forests, SVM) to model multi-parametric interactions .
Q. What protocols ensure the stability of this compound in long-term pharmacological studies?
Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV/PDA and identify byproducts using LC-MS. For light-sensitive derivatives, use amber glassware and antioxidant additives (e.g., BHT). Report degradation kinetics (Arrhenius plots) to extrapolate shelf-life .
Q. How can researchers address selectivity challenges in this compound derivatization?
Employ protecting group strategies (e.g., Boc for amines) to direct functionalization. Use chemoselective catalysts (e.g., Pd/C for hydrogenation of alkenes over aromatic rings). Monitor reaction progress via LC-MS to detect side products. For enantioselective synthesis, screen chiral catalysts (Jacobsen’s salen complexes) and validate ee values via chiral HPLC .
Properties
CAS No. |
1761-12-2 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
7-methylindolizine |
InChI |
InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |
InChI Key |
PWPFETRIYNRQCU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C=C1 |
Canonical SMILES |
CC1=CC2=CC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.